Thiazolo[5,4-b]pyridine Scaffold Confers ~139-Fold PI3Kα Potency Advantage Over Phenyl-Replaced Analog
In a comprehensive SAR study of thiazolo[5,4-b]pyridine-based PI3K inhibitors, the 2-pyridyl-substituted thiazolo[5,4-b]pyridine core of compound 19a exhibited a PI3Kα IC₅₀ of 3.6 nM. When the 2-pyridyl group was replaced by a phenyl ring—a common scaffold-hopping maneuver—the PI3Kα IC₅₀ dropped to 501 nM [1]. This ~139-fold potency differential demonstrates that the nitrogen-containing heteroaryl attachment to the thiazolo[5,4-b]pyridine core is a critical determinant of kinase engagement. The target compound CAS 2034392-00-0 retains the 2-thiazolo[5,4-b]pyridyl substitution, preserving this potency-enabling structural feature.
| Evidence Dimension | PI3Kα enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 3.6 nM (class-representative analog 19a bearing thiazolo[5,4-b]pyridine with 2-pyridyl attachment; structural scaffold shared with target compound) |
| Comparator Or Baseline | 501 nM (phenyl-replaced analog of 19a; thiazolo[5,4-b]pyridine core with phenyl replacing 2-pyridyl) |
| Quantified Difference | ~139-fold reduction in potency upon phenyl replacement |
| Conditions | PI3Kα enzymatic assay; ADP-Glo kinase assay format; compound 19a tested at 10-dose IC₅₀ mode with 3-fold serial dilution [1] |
Why This Matters
This quantifies the scaffold-dependence of PI3Kα inhibition and demonstrates that CAS 2034392-00-0, which retains the critical 2-thiazolo[5,4-b]pyridyl attachment, is structurally positioned to achieve nanomolar potency that phenyl-replaced analogs cannot replicate.
- [1] Xia L, Zhang Y, Zhang J, Lin S, Zhang K, Tian H, Dong Y, Xu H. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. 2020;25(20):4630. doi:10.3390/molecules25204630 View Source
